5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound is characterized by its unique structure, which includes a tetrahydrocarbazole core with methyl groups at the 5 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazines react with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring of the carbazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or selenium dioxide under mild conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or alkylating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbazole-1-ones or benzazonine-diones depending on the oxidizing agent and conditions.
Reduction: Formation of more saturated tetrahydrocarbazole derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring, leading to diverse carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. For instance, it can bind to transport proteins such as serum albumins, affecting their function and stability . The compound’s effects may also be mediated through its ability to undergo photophysical changes, which can influence its interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-tetrahydrocarbazole: Lacks the methyl groups at the 5 and 7 positions, resulting in different chemical and biological properties.
5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazole: Contains methoxy groups instead of methyl groups, leading to variations in reactivity and applications.
Naphthalene, 1,2,3,4-tetrahydro-5,7-dimethyl-: Similar structure but with a naphthalene core instead of a carbazole core.
Uniqueness
5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. The presence of methyl groups at the 5 and 7 positions can influence its electronic properties and interactions with other molecules .
Eigenschaften
Molekularformel |
C14H17N |
---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H17N/c1-9-7-10(2)14-11-5-3-4-6-12(11)15-13(14)8-9/h7-8,15H,3-6H2,1-2H3 |
InChI-Schlüssel |
MUECDLDPZVRWFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C3=C(CCCC3)NC2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.